molecular formula C11H17N4O13P3 B13435556 [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13435556
M. Wt: 506.19 g/mol
InChI Key: BLELTVIAJLSNTK-XLPZGREQSA-N
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Description

The compound “[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with significant importance in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolan ring, and a phosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the attachment of the hydroxyoxolan ring and the phosphoryl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution of the phosphoryl group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

The compound has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with nucleic acids, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C11H17N4O13P3

Molecular Weight

506.19 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-11(17)13-9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1

InChI Key

BLELTVIAJLSNTK-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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